Calcium saccharin

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

6485-34-3 |

|---|---|

分子式 |

C7H5CaNO3S |

分子量 |

223.26 g/mol |

IUPAC 名称 |

calcium;1,1-dioxo-1,2-benzothiazol-3-olate |

InChI |

InChI=1S/C7H5NO3S.Ca/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9); |

InChI 键 |

GSHUZVSNIBLGMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Ca+2] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Ca] |

其他CAS编号 |

6485-34-3 |

Pictograms |

Irritant |

同义词 |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the History, Discovery, and Synthesis of Calcium Saccharin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of calcium saccharin (B28170). It details the seminal discovery by Constantin Fahlberg and Ira Remsen and traces the evolution of its synthesis. This document provides detailed experimental protocols for both the foundational Remsen-Fahlberg synthesis of saccharin and the subsequent preparation of its calcium salt. Quantitative physicochemical properties are systematically presented in tabular format to facilitate comparative analysis. Additionally, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension for researchers, scientists, and professionals in drug development.

Introduction

Saccharin, the first commercially successful artificial sweetener, has a rich and storied history.[1][2] Discovered serendipitously in the late 19th century, its intense sweetness, approximately 200-700 times that of sucrose, coupled with its non-caloric nature, has made it a significant compound in the food and pharmaceutical industries.[3] While the sodium salt of saccharin is more common, calcium saccharin offers a valuable alternative for individuals on sodium-restricted diets. This guide delves into the historical context of its discovery and provides a detailed technical framework for its synthesis and characterization.

History and Discovery

The discovery of saccharin, a benzoic sulfimide, occurred in 1879 in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1][2] Constantin Fahlberg, a Russian chemist working in Remsen's lab on coal tar derivatives, was the individual who made the initial observation.[1][4]

The discovery was entirely accidental. One evening, Fahlberg noticed an intensely sweet taste on his hand, which he traced back to a compound he had been working with: benzoic sulfimide.[1] He had been investigating the oxidation of o-toluenesulfonamide (B73098).[3] Fahlberg and Remsen jointly published their findings in 1879 and 1880.[4]

Following this discovery, Fahlberg recognized the commercial potential of the substance he named "saccharin."[5] He proceeded to patent and mass-produce it, which led to a bitter dispute with Remsen, who felt he was not given proper credit for the discovery made in his laboratory.[1]

Saccharin's use became widespread during sugar shortages in World War I and later gained popularity among dieters in the 1960s.[1][2] It is available in several salt forms, including sodium and this compound, which are highly soluble in water.[3]

Chemical Synthesis

Remsen-Fahlberg Synthesis of Saccharin

The original synthesis of saccharin developed by Remsen and Fahlberg begins with toluene. An alternative starting material is o-chlorotoluene. The process involves the sulfonation of toluene, followed by conversion to o-toluenesulfonamide, and subsequent oxidation to form saccharin.

Experimental Protocol: Remsen-Fahlberg Synthesis of Saccharin

Materials:

-

o-Toluenesulfonamide

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

pH indicator

Procedure:

-

Oxidation: In a reaction vessel, prepare a solution of o-toluenesulfonamide in water. Add a solution of sodium hydroxide to make the mixture basic.

-

Slowly add a solution of potassium permanganate to the reaction mixture while stirring continuously. The reaction is exothermic and should be controlled.

-

After the addition of potassium permanganate is complete, reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Precipitation: Acidify the filtrate with hydrochloric acid. Saccharin, being weakly acidic, will precipitate out of the acidic solution.

-

Purification: Collect the precipitated saccharin by filtration and wash with cold water to remove impurities. The crude saccharin can be further purified by recrystallization from hot water.

-

Drying: Dry the purified saccharin crystals.

Synthesis of this compound

This compound is prepared by reacting the acidic form of saccharin with a calcium source, such as calcium hydroxide or calcium carbonate. This acid-base reaction results in the formation of the calcium salt of saccharin, which is highly soluble in water.

Experimental Protocol: Synthesis of this compound

Materials:

-

Saccharin (acid form)

-

Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Reaction vessel with stirrer

-

Heating plate

-

Filtration apparatus

-

Evaporator

Procedure:

-

Dissolution: Suspend saccharin in deionized water in a reaction vessel.

-

Reaction: Slowly add a stoichiometric amount of calcium carbonate (or calcium hydroxide) to the saccharin suspension while stirring. The reaction will produce carbon dioxide gas if calcium carbonate is used, so addition should be gradual to control effervescence.

-

Continue stirring the mixture. Gentle heating can be applied to facilitate the reaction. The reaction is complete when all the saccharin has dissolved, and the pH of the solution is between 4.50 and 5.75.

-

Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain crystalline this compound.

-

Drying: Dry the obtained crystals in a vacuum oven.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | Calcium bis(1,1-dioxo-1,2-benzothiazol-3-olate) | [6] |

| Molecular Formula | C₁₄H₈CaN₂O₆S₂ | [6] |

| Molecular Weight | 404.44 g/mol (anhydrous) | [7] |

| CAS Number | 6485-34-3 (anhydrous) | [6] |

| Appearance | White crystals or a white crystalline powder | [8] |

| Odor | Odorless or with a faint aromatic odor | [9] |

| Solubility in Water | 1 g in 1.5 mL | [8] |

| Melting Point (of derived saccharin) | 226 - 230 °C | [9] |

| Purity | Not less than 99% after drying | [9] |

| Water Content | Not more than 15.0% | [8] |

Visualizations

References

- 1. Saccarhin as an Artificial Sweetener [edinformatics.com]

- 2. acs.org [acs.org]

- 3. The Saccharin Saga – Part 1 - ChemistryViews [chemistryviews.org]

- 4. i3l.ac.id [i3l.ac.id]

- 5. prezi.com [prezi.com]

- 6. This compound | C14H8CaN2O6S2 | CID 62610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usp.org [usp.org]

- 8. Saccharin Calcium USP NF FCC Food Grade Manufacturers [saccharinsodium.com]

- 9. fao.org [fao.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Calcium Saccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of calcium saccharin (B28170). It includes detailed experimental protocols for its synthesis and analysis, and a visualization of its primary biological signaling pathway. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

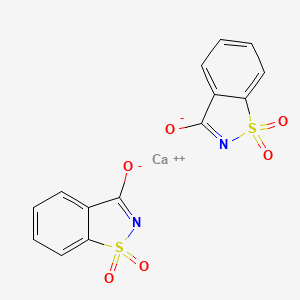

Calcium saccharin is the calcium salt of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). It is formed by the reaction of two saccharin molecules with one calcium ion. The structure consists of a benzisothiazole core with a doubly bonded oxygen at the 1-position, a carbonyl group at the 3-position, and a deprotonated nitrogen atom that forms an ionic bond with the calcium ion.

Table 1: Chemical Identification of this compound

| Identifier | Anhydrous this compound | Hydrated this compound |

| IUPAC Name | calcium bis(1,1-dioxo-1,2-benzothiazol-3-olate) | calcium;bis(1,1-dioxo-1,2-benzothiazol-3-olate);heptahydrate |

| CAS Number | 6485-34-3 | 6381-91-5 |

| Molecular Formula | C₁₄H₈CaN₂O₆S₂ | C₁₄H₂₂CaN₂O₁₃S₂ (heptahydrate) |

| Molecular Weight | 404.42 g/mol | 530.5 g/mol (heptahydrate) |

| SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Ca+2] | C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.O.O.O.[Ca+2] |

| InChI | InChI=1S/2C7H5NO3S.Ca/c29-7-5-3-1-2-4-6(5)12(10,11)8-7;/h21-4H,(H,8,9);/q;;+2/p-2 | InChI=1S/2C7H5NO3S.Ca.7H2O/c29-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;;;;/h21-4H,(H,8,9);;7*1H2/q;;+2;;;;;;;/p-2 |

Physicochemical Properties

This compound is a white, crystalline powder with an intensely sweet taste, estimated to be 300-500 times sweeter than sucrose. It is often used as a non-nutritive sweetener in food, beverages, and pharmaceutical products, particularly for individuals on sodium-restricted diets.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | White crystalline powder. | |

| Odor | Odorless or faintly aromatic. | |

| Solubility | 1 g in 1.5 mL of water.[1] Soluble in ethanol.[1] | The salt form is significantly more water-soluble than the acidic form of saccharin. |

| Melting Point | >136°C with decomposition (hydrated form).[2] | The melting point of the parent acid, saccharin, is 226-230°C after precipitation from a this compound solution with acid.[1][3][4][5] |

| pKa of Saccharin | 1.6 - 2.0 | This value is for the parent acid, saccharin. The acidity of the N-H group allows for the formation of the calcium salt. |

| Stability | Stable to heat and in a pH range of 2-7. | Does not readily react with other food or pharmaceutical ingredients. |

Biological Activity: Sweet Taste Signaling Pathway

The sweet taste of this compound is mediated by the T1R2/T1R3 heterodimeric G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the taste buds. Binding of saccharin to this receptor initiates a downstream signaling cascade.

Caption: Sweet taste signal transduction pathway initiated by saccharin.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of saccharin with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate.[6]

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Suspend saccharin in water.

-

Portionwise, add a calculated amount of calcium carbonate or calcium hydroxide to the suspension while stirring. Care should be taken to avoid rapid carbonation if using calcium carbonate.[6]

-

Continue the reaction until the pH of the resulting solution is between 4.50 and 5.75.[6]

-

Filter the solution to remove any unreacted starting materials or impurities.[6]

-

Evaporate the filtrate to dryness to obtain crystalline this compound.[6]

Identification Tests (Based on USP)

The following are standard identification tests for this compound as specified in the United States Pharmacopeia (USP).[4][5]

A: Formation of Salicylic Acid Derivative

-

Dissolve approximately 100 mg of the sample in 5 mL of a 5% sodium hydroxide solution.

-

Evaporate the solution to dryness and gently fuse the residue over a small flame until it no longer evolves ammonia.

-

Allow the residue to cool, dissolve it in 20 mL of water, and neutralize the solution with dilute hydrochloric acid.

-

Filter the solution. The addition of a drop of ferric chloride TS to the filtrate produces a violet color.[1][4]

B: Reaction with Resorcinol

-

Mix 20 mg of the sample with 40 mg of resorcinol.

-

Add 10 drops of sulfuric acid and heat the mixture in a liquid bath at 200°C for 3 minutes.

-

Allow the mixture to cool and add 10 mL of water and an excess of 1 N sodium hydroxide. A fluorescent green liquid is produced.[1][3][7]

C: Test for Calcium

-

A solution of the sample (1 in 10) meets the requirements of the standard tests for Calcium <191>.[5]

D: Precipitation of Saccharin

-

To 10 mL of a 1 in 10 solution of the sample, add 1 mL of hydrochloric acid.

-

A crystalline precipitate of saccharin is formed.

-

Wash the precipitate with cold water and dry at 105°C for 2 hours. The melting point of the dried precipitate should be between 226°C and 230°C.[1][3][4][5]

Assay (Based on USP)

This protocol determines the purity of this compound.[1][5]

Protocol:

-

Accurately weigh about 500 mg of this compound and transfer it completely to a separator with the aid of 10 mL of water.

-

Add 2 mL of 3 N hydrochloric acid.

-

Extract the precipitated saccharin first with 30 mL, and then with five 20-mL portions, of a mixture of chloroform (B151607) and alcohol (9:1).

-

Evaporate the combined extracts on a steam bath to dryness with the aid of a current of air.

-

Dissolve the residue in 40 mL of alcohol, add 40 mL of water, and mix.

-

Add phenolphthalein (B1677637) TS and titrate with 0.1 N sodium hydroxide VS.

-

Perform a blank determination and make any necessary corrections. Each mL of 0.1 N sodium hydroxide is equivalent to 20.22 mg of C₁₄H₈CaN₂O₆S₂.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. The information presented, including the structured data tables and diagrams of the synthesis workflow and biological signaling pathway, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided experimental protocols, based on established pharmacopeial methods, offer a solid foundation for the synthesis and quality control of this widely used non-nutritive sweetener.

References

- 1. fao.org [fao.org]

- 2. 6381-91-5 CAS MSDS (this compound HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound USP FCC Food Grade Manufacturers [anmol.org]

- 4. usp.org [usp.org]

- 5. newdruginfo.com [newdruginfo.com]

- 6. NL8300726A - THE SACCHARINE CALCIUM SALT AND ITS PREPARATION. - Google Patents [patents.google.com]

- 7. Saccharin Calcium USP NF FCC Food Grade Manufacturers [saccharinsodium.com]

Synthesis of Calcium Saccharin from o-Toluenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium saccharin (B28170), a widely used artificial sweetener, from the starting material o-toluenesulfonamide (B73098). The process involves two key stages: the oxidation of o-toluenesulfonamide to produce saccharin and the subsequent conversion of saccharin to its calcium salt. This document details the experimental protocols, presents quantitative data, and illustrates the process workflow.

Process Overview

The synthesis of calcium saccharin from o-toluenesulfonamide is a well-established chemical process. The first step involves the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid, which then cyclizes to form saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Various oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) and chromic acid being common choices.[1] The resulting crude saccharin is then purified to remove unreacted starting materials and by-products.[2]

The purified saccharin, which is sparingly soluble in water, is then converted to its highly water-soluble calcium salt.[3][4] This is typically achieved by reacting saccharin with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution.[5] The final product, this compound, is then isolated, typically by crystallization.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of saccharin and its subsequent conversion to this compound.

Synthesis of Saccharin from o-Toluenesulfonamide via Permanganate Oxidation

This protocol is based on established laboratory-scale synthesis methods.

Materials:

-

o-Toluenesulfonamide

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated and dilute solutions

-

Sodium bisulfite (NaHSO₃)

-

Activated carbon

-

Distilled water

-

Filter paper

-

Standard laboratory glassware (beakers, flasks, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

pH meter or pH indicator paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar quantity of o-toluenesulfonamide in a dilute aqueous solution of sodium hydroxide.

-

Oxidation: While stirring the solution, gradually add a stoichiometric excess of potassium permanganate in small portions. The reaction is exothermic and the temperature should be monitored and controlled, typically maintained between 30-40°C. The addition of potassium permanganate will result in the formation of a brown precipitate of manganese dioxide (MnO₂).

-

Reaction Completion: After the complete addition of potassium permanganate, continue stirring the mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure the reaction goes to completion.

-

Decolorization: Cool the reaction mixture and decolorize it by the dropwise addition of a saturated solution of sodium bisulfite until the brown precipitate of MnO₂ disappears and the solution becomes colorless.

-

Precipitation of Saccharin: Acidify the clear solution with dilute sulfuric acid to a pH of approximately 2. Saccharin will precipitate out as a white solid.

-

Purification:

-

Filter the crude saccharin and wash it with cold distilled water.

-

Recrystallize the crude saccharin from hot water. Dissolve the solid in a minimal amount of boiling water, add a small amount of activated carbon to remove colored impurities, and hot filter the solution.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified saccharin crystals by filtration, wash with a small amount of cold water, and dry in an oven at 105°C.[2]

-

Synthesis of this compound from Saccharin

This protocol describes the conversion of the synthesized saccharin into its calcium salt.

Materials:

-

Purified saccharin

-

Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

-

Distilled water

-

Filter paper

-

Evaporating dish

-

Standard laboratory glassware

Procedure:

-

Reaction: In a beaker, suspend the purified saccharin in distilled water.

-

pH Adjustment: While stirring, slowly add calcium hydroxide or calcium carbonate to the suspension until the saccharin dissolves and the pH of the solution reaches a range of 4.50 - 5.75.[5] The reaction of saccharin with the calcium salt forms the soluble this compound.

-

Filtration: Filter the resulting solution to remove any unreacted calcium hydroxide/carbonate or other insoluble impurities.[5]

-

Isolation: Evaporate the clear filtrate to dryness, for example, by using a rotary evaporator or by gentle heating in an evaporating dish, to obtain the crystalline this compound.[5]

-

Drying: Dry the obtained this compound crystals to remove any residual water.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of saccharin and the properties of this compound.

Table 1: Reaction Conditions and Yield for the Synthesis of Saccharin

| Parameter | Value | Reference |

| Oxidation of o-Toluenesulfonamide | ||

| Oxidizing Agent | Chromic Anhydride in Sulfuric Acid | [6] |

| Temperature | 40 - 60 °C | [6] |

| Reaction Time | 8 - 12 hours | [6] |

| Theoretical Yield | 94.4% | [6] |

| Oxidation of o-Toluenesulfonamide | ||

| Oxidizing Agent | Hexavalent Chromium Compound | [7] |

| Temperature | 30 - 70 °C | [7] |

| Residence Time | 0.2 - 4 hours | [7] |

| Yield | 80% | [7] |

Table 2: Specifications for this compound

| Parameter | Specification | Reference |

| Assay (on anhydrous basis) | Not less than 99.0% and not more than 101.0% | [8] |

| Water Content | Not more than 15.0% | [8] |

| Melting Range of Precipitated Saccharin | 226 - 230 °C | [2] |

| Toluenesulfonamides | Not more than 25 mg/kg | [2] |

| Selenium | Not more than 30 mg/kg | [2] |

| Lead | Not more than 1 mg/kg | [2] |

Process Workflow and Signaling Pathways

The following diagrams illustrate the synthesis workflow.

Caption: Overall workflow for the synthesis of this compound.

Purity and Analytical Methods

Ensuring the purity of this compound is critical for its use in food and pharmaceutical applications. Several analytical methods are employed to assess its quality.

-

Assay: The purity of this compound is determined by titrimetric methods. The this compound is first converted back to saccharin by acidification, which is then extracted and titrated with a standardized solution of sodium hydroxide.[2]

-

Identification: Identification tests include the precipitation of saccharin upon acidification of a this compound solution and specific colorimetric tests. For instance, fusing the sample with sodium hydroxide followed by the addition of ferric chloride produces a violet color.[2]

-

Impurities:

-

Toluenesulfonamides: The presence of unreacted o-toluenesulfonamide and the isomeric p-toluenesulfonamide (B41071) are key impurities that need to be controlled. Gas chromatography (GC) is a common method for their quantification.[9][10]

-

Heavy Metals: Atomic absorption spectroscopy is used to determine the concentration of heavy metals like lead.[2]

-

Readily Carbonizable Substances: This test involves treating the sample with concentrated sulfuric acid to check for the development of color, which indicates the presence of organic impurities.[2]

-

Benzoic and Salicylic Acids: The absence of these potential by-products is confirmed by adding ferric chloride to a hot, saturated solution of the sample; no precipitate or violet color should appear.[2]

-

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

-

o-Toluenesulfonamide: Can cause skin and eye irritation.

-

Potassium Permanganate: A strong oxidizing agent. Contact with combustible materials may cause fire.

-

Sodium Hydroxide and Sulfuric Acid: Corrosive and can cause severe burns.

-

Chromic Acid and Hexavalent Chromium Compounds: Are toxic and carcinogenic.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from o-toluenesulfonamide is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This guide provides a detailed overview of the synthesis, including experimental protocols, quantitative data, and analytical methods, to support researchers and professionals in the field of drug development and chemical synthesis. Adherence to safety protocols is paramount throughout the entire process.

References

- 1. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. This compound CAS#: 6485-34-3 [m.chemicalbook.com]

- 4. usp.org [usp.org]

- 5. NL8300726A - THE SACCHARINE CALCIUM SALT AND ITS PREPARATION. - Google Patents [patents.google.com]

- 6. CN85101615A - Inexpensive and continuous production of saccharin - Google Patents [patents.google.com]

- 7. US3899501A - Continuous saccharin process - Google Patents [patents.google.com]

- 8. usp.org [usp.org]

- 9. usp.org [usp.org]

- 10. usp.org [usp.org]

Solubility of Calcium Saccharin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium saccharin (B28170) in various organic solvents. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation, offering both available solubility data and detailed experimental protocols for its determination.

Quantitative Solubility Data

The solubility of a substance is a critical physicochemical property that influences its bioavailability, formulation, and manufacturing processes. Below is a summary of the available quantitative solubility data for calcium saccharin in selected organic solvents. The data is presented to facilitate easy comparison for formulation and development purposes.

| Solvent System | Temperature (°C) | Solubility ( g/100g of Solvent) |

| Propylene Glycol | 25 | 35.1 |

| Glycerin | 25 | 10.6 |

| 20.7% Aqueous Ethanol (by wt.) | 25 | 58.6 |

| 43.7% Aqueous Ethanol (by wt.) | 25 | 60.2 |

| 69.5% Aqueous Ethanol (by wt.) | 25 | 55.0 |

| 92.5% Aqueous Ethanol (by wt.) | 25 | 30.5 |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, or for validation of existing data, the following experimental protocols provide a robust framework for determining the solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] It involves achieving a saturated solution in equilibrium with the solid drug.

a. Materials and Equipment:

-

This compound (anhydrous or specified hydrate)

-

Selected organic solvents (e.g., methanol, ethanol, propanol, acetone, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.

-

Solvent Addition: Accurately dispense a known volume or weight of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

c. Quantification:

The concentration of this compound in the diluted supernatant is determined using a validated HPLC-UV method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of this compound in solution.[4][5][6]

a. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV absorbance at a wavelength where saccharin has significant absorbance (e.g., around 230 nm or 280 nm).[5][7]

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

b. Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

c. Sample Analysis and Calculation:

-

Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the organic solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100g of solvent, mg/mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for HPLC Quantification of this compound.

References

- 1. scribd.com [scribd.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. benchchem.com [benchchem.com]

- 5. High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Calcium Saccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal stability and decomposition profile of calcium saccharin (B28170). While specific experimental data for calcium saccharin is not extensively available in published literature, this document synthesizes information from analogous compounds, such as saccharin, sodium saccharin, and other hydrated calcium salts, to present a comprehensive and representative thermal analysis. The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in research and development involving this non-nutritive sweetener.

Introduction

This compound, the calcium salt of saccharin, is a widely used artificial sweetener, particularly in products intended for individuals on sodium-restricted diets. Its thermal stability is a critical parameter in the food and pharmaceutical industries, as it dictates the material's behavior during processing, manufacturing, and storage. Understanding its decomposition pathway is essential for ensuring product quality, safety, and regulatory compliance. When heated, this compound undergoes a multi-stage decomposition process, beginning with dehydration followed by the breakdown of the organic saccharin moiety.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, which has the chemical formula C₁₄H₈CaN₂O₆S₂ · 3½H₂O, is anticipated to occur in distinct stages. The initial phase involves the loss of its 3.5 molecules of water of hydration. This is followed by the decomposition of the anhydrous this compound. The final residue is expected to be an inorganic calcium compound.

dot

Caption: Figure 1. Proposed Thermal Decomposition Pathway of this compound Hydrate.

Quantitative Thermal Analysis Data

The following tables summarize the expected quantitative data from the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound 3.5-hydrate. These values are derived from the theoretical mass loss for the hydrated form and decomposition data from similar saccharin salts.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound 3.5-Hydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 50 - 150 | ~13.5 | Loss of 3.5 molecules of water of hydration. |

| 2 | 200 - 400 | ~55 - 65 | Decomposition of the anhydrous saccharin salt. |

| 3 | >400 | ~10 - 15 | Further decomposition to a stable inorganic residue. |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound 3.5-Hydrate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Endotherm | ~80 | ~120 | Varies | Dehydration (loss of water). |

| Endotherm/Exotherm | >200 | Varies | Melting with decomposition of the organic structure. |

Experimental Protocols

Detailed methodologies for conducting thermogravimetric analysis and differential scanning calorimetry are provided below. These protocols are based on standard practices for the thermal analysis of hydrated organic salts.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss of this compound hydrate during thermal decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of 5-10 mg of this compound hydrate is accurately weighed into an aluminum or ceramic pan.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 800 °C.

-

Atmosphere: Dynamic nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset and end temperatures of each decomposition step are determined from the thermogram, and the percentage mass loss for each step is calculated.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal transitions (e.g., melting, crystallization, decomposition) and associated enthalpy changes of this compound hydrate.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A sample of 2-5 mg of this compound hydrate is accurately weighed into a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 400 °C.

-

Atmosphere: Dynamic nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are identified, and the onset temperature, peak temperature, and enthalpy of transitions are calculated.

Spectroscopic Profile of Calcium Saccharin: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of calcium saccharin (B28170), a widely used artificial sweetener. Focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document details the principles, experimental protocols, and expected data for the comprehensive characterization of this compound.

Introduction

Calcium saccharin, the calcium salt of o-sulfobenzimide, is a non-caloric sweetener used extensively in food, beverage, and pharmaceutical industries.[1] Its chemical formula is C₁₄H₈CaN₂O₆S₂.[2] Rigorous characterization of its molecular structure and purity is essential for quality control and regulatory compliance. Spectroscopic techniques are powerful tools for this purpose, providing a unique molecular fingerprint. This guide outlines the application of NMR, IR, and UV-Vis spectroscopy for the qualitative and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol: ¹H and ¹³C NMR

A detailed procedure for acquiring high-quality NMR spectra of this compound is outlined below.

2.1.1 Sample Preparation

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry vial. This compound is freely soluble in water.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as Trimethylsilane (TMS) or a water-soluble equivalent like DSS, if quantitative analysis is required.

2.1.2 Instrument Parameters (300 MHz Spectrometer Example)

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR:

-

Set the pulse angle to 90°.

-

Use a repetition time (relaxation delay) of 5-10 seconds to ensure full relaxation of aromatic protons.

-

Acquire 16-32 transients (scans) for a good signal-to-noise ratio.

-

Set the acquisition time to at least 3-4 seconds.

-

-

For ¹³C NMR:

-

Employ proton decoupling to simplify the spectrum.

-

Use a 30-45° pulse angle and a shorter relaxation delay (e.g., 2 seconds) to expedite data collection.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.

Expected Spectral Data

Table 1: Predicted NMR Spectral Data for this compound (in D₂O)

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.8 - 8.3 | Multiplets | Aromatic Protons (C₆H₄ ring) |

| ¹³C | ~ 120 - 145 | Singlets | Aromatic Carbons (C₆H₄ ring) |

| ¹³C | ~ 165 - 175 | Singlet | Carbonyl Carbon (C=O) |

Note: Chemical shifts are referenced relative to an internal standard and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for analyzing solid powders.[5]

Experimental Protocol: FTIR-ATR

3.1.1 Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer and ATR accessory are clean, particularly the ATR crystal (e.g., diamond or zinc selenide).[6]

-

Clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]

3.1.2 Sample Analysis

-

Place a small amount (typically 5-10 mg) of the this compound powder directly onto the center of the ATR crystal.[8]

-

Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.[8]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7][9]

-

After the measurement, retract the press arm, remove the sample, and clean the crystal surface thoroughly.

Expected Spectral Data

The IR spectrum of this compound is characterized by the absence of the N-H stretching vibration (typically found around 3215 cm⁻¹ in free saccharin) and shifts in the carbonyl (C=O) and sulfonyl (SO₂) stretching frequencies due to the formation of the saccharinate anion.[10]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~ 3080 | Aromatic C-H Stretch | C-H (Aromatic) |

| ~ 1640 - 1680 | Carbonyl Stretch | C=O |

| ~ 1590 | Aromatic C=C Stretch | C=C (Aromatic) |

| ~ 1250 - 1290 | Asymmetric SO₂ Stretch | SO₂ |

| ~ 1140 - 1180 | Symmetric SO₂ Stretch | SO₂ |

| ~ 950 - 970 | C-N Stretch | C-N |

Note: Peak positions can vary slightly due to sample packing and hydration state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In this compound, this absorption is due to electronic transitions within the aromatic ring and conjugated system. The technique is particularly useful for quantitative analysis based on Beer's Law.[11]

Experimental Protocol: UV-Vis

4.1.1 Sample and Instrument Preparation

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize for at least 20 minutes.[12]

-

Prepare a stock solution of this compound by accurately weighing a known amount and dissolving it in a volumetric flask using a suitable solvent (e.g., deionized water).

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations for quantitative analysis.

-

Select a pair of matched quartz cuvettes (for UV range analysis).

-

Fill one cuvette with the pure solvent to be used as a blank or reference.

4.1.2 Spectral Acquisition

-

Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction (autozero) to subtract the absorbance of the solvent.[13]

-

Replace the blank with the cuvette containing the this compound sample solution.

-

Run the scan to obtain the absorbance spectrum. The wavelength of maximum absorbance is denoted as λ_max.

-

For quantitative analysis, measure the absorbance of each standard solution at the determined λ_max.

Expected Spectral Data

The UV spectrum of the saccharinate anion is expected to show strong absorption bands in the UV region, primarily due to π → π* transitions in the aromatic system.

Table 3: UV-Vis Absorption Data for Saccharin/Saccharinate

| Parameter | Expected Value | Description |

|---|

| λ_max | ~ 215 nm, ~270 nm | Wavelengths of maximum absorbance.[14][15] |

Note: The exact λ_max and molar absorptivity can be influenced by solvent polarity and pH.[14]

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described in this guide.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: Generalized workflow for FTIR-ATR analysis.

Caption: Generalized workflow for UV-Vis spectroscopic analysis.

Caption: Correlation between molecular structure and spectral signals.

References

- 1. instanano.com [instanano.com]

- 2. fao.org [fao.org]

- 3. Saccharin(81-07-2) 1H NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. rsc.org [rsc.org]

- 10. Saccharin [webbook.nist.gov]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Core Properties of Calcium Saccharin and Sodium Saccharin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the basic properties of calcium saccharin (B28170) and sodium saccharin, two common artificial sweeteners. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these excipients.

Introduction

Saccharin, discovered in 1879, is one of the oldest and most widely used non-nutritive sweeteners.[1] Its primary appeal lies in its intense sweetness, approximately 300 to 500 times that of sucrose (B13894), and its non-caloric nature.[1] In pharmaceutical and food applications, saccharin is most commonly used in its salt forms, primarily as sodium saccharin and calcium saccharin, due to their increased solubility compared to the free acid form.[2] The choice between these two salts often depends on specific formulation requirements, such as the need to limit sodium intake.[3] This guide will delve into the fundamental chemical and physical properties of both this compound and sodium saccharin, providing quantitative data, experimental methodologies, and relevant biological context.

Chemical and Physical Properties

Both this compound and sodium saccharin are salts of o-sulfobenzimide. They typically appear as white crystalline powders.[4][5] While both are readily soluble in water, their solubility profiles differ, which can be a critical factor in formulation development.

Data Presentation: Comparative Properties

The following tables summarize the key quantitative data for this compound and sodium saccharin.

| Property | This compound | Sodium Saccharin | Source(s) |

| Chemical Formula | C₁₄H₈CaN₂O₆S₂ | C₇H₄NNaO₃S | [6] |

| Molecular Weight | 404.44 g/mol (anhydrous) | 205.16 g/mol (anhydrous) | [7] |

| Appearance | White crystalline powder | White crystalline powder | [4][5] |

| Sweetness (relative to sucrose) | ~300-500x | ~300-500x | [1][8] |

| Aftertaste | Slightly bitter or metallic at high concentrations | Slightly bitter or metallic at high concentrations | [2] |

Table 1: General Comparative Properties

| Temperature (°C) | This compound ( g/100g of water) | Sodium Saccharin ( g/100g of water) | Source(s) |

| 20 | 37 | 100 | [9] |

| 35 | 82 | 143 | [9] |

| 50 | 127 | 187 | [9] |

| 75 | 202 | 254 | [9] |

| 90 | 247 | 297 | [9] |

Table 2: Aqueous Solubility at Various Temperatures

Stability

Saccharin and its salts are known for their excellent stability under a wide range of conditions, making them suitable for various processing and storage environments.[2]

General Stability Profile:

-

pH Stability: Saccharin is stable in a pH range of 2 to 7.[2] One study on the hydrolytic stability of saccharin in aqueous buffered solutions found it to be essentially unchanged after heating at temperatures of 100, 125, and 150°C for one hour in solutions with pH 3.3, 7.0, and 8.0.[10]

-

Thermal Stability: Saccharin is heat-stable and can withstand most food and pharmaceutical processing conditions.[8]

Experimental Protocols

This section outlines the methodologies for determining the key properties of calcium and sodium saccharin.

Determination of Aqueous Solubility (Flask Method)

The flask method is a standard procedure for determining the solubility of chemical compounds in water and is described in guidelines such as OECD Test Guideline 105.[13][14]

Principle: A supersaturated solution of the saccharin salt is prepared by adding an excess amount of the solid to water in a flask. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the saccharin salt in the aqueous phase is determined by a suitable analytical method.

Detailed Methodology:

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with stoppers.

-

Analytical balance.

-

Centrifuge or filtration apparatus.

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer.

-

-

Procedure:

-

Add an excess amount of the saccharin salt (either calcium or sodium saccharin) to a known volume of deionized water in a flask.

-

Place the flask in a constant temperature bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the necessary equilibration time.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated aqueous phase from the solid phase. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

Accurately dilute a known volume of the saturated solution.

-

Determine the concentration of the saccharin salt in the diluted solution using a validated analytical method, such as HPLC with UV detection.

-

Calculate the solubility in g/100mL of water, taking into account the dilution factor.

-

Determination of Relative Sweetness (Sensory Evaluation)

The relative sweetness of a substance is typically determined by sensory panels using methods such as the two-alternative forced-choice (2-AFC) test or the magnitude estimation method.[7][15][16]

Principle: Trained sensory panelists compare the sweetness intensity of solutions of the test sweetener at various concentrations to a standard sucrose solution.

Detailed Methodology (Magnitude Estimation):

-

Panelist Selection and Training:

-

Select a panel of individuals (typically 10-15) based on their ability to discriminate between different sweetness intensities.

-

Train the panelists on the magnitude estimation procedure, where they assign numerical values to the perceived sweetness intensity of solutions relative to a reference solution.

-

-

Sample Preparation:

-

Prepare a series of solutions of the saccharin salt (calcium or sodium) at different concentrations in deionized water.

-

Prepare a reference solution of sucrose at a known concentration (e.g., 5% w/v).

-

-

Evaluation Procedure:

-

Present the reference sucrose solution to the panelists and assign it a specific sweetness intensity value (e.g., 100).

-

Present the saccharin salt solutions one at a time in a randomized order.

-

Instruct the panelists to rate the sweetness intensity of each sample by assigning a number relative to the reference. For example, if a sample is perceived as twice as sweet as the reference, it should be rated as 200.

-

Provide water for panelists to rinse their mouths between samples.

-

-

Data Analysis:

-

Calculate the geometric mean of the intensity ratings for each concentration of the saccharin salt.

-

Plot the logarithm of the mean sweetness intensity against the logarithm of the concentration to generate a psychophysical function.

-

From this function, determine the concentration of the saccharin salt that is equi-sweet to the sucrose reference. The relative sweetness is then calculated as the ratio of the sucrose concentration to the equi-sweet concentration of the saccharin salt.

-

Stability Testing (Accelerated Stability Study)

Accelerated stability studies are designed to predict the shelf-life of a product by subjecting it to exaggerated storage conditions. The principles are outlined in guidelines such as the ICH Q1A(R2).[10][17][18]

Principle: Solutions of the saccharin salts are stored at elevated temperatures and/or humidity levels. Samples are withdrawn at specified time points and analyzed for the degradation of the parent compound and the formation of degradation products.

Detailed Methodology:

-

Sample Preparation:

-

Prepare aqueous solutions of this compound and sodium saccharin at a known concentration and pH.

-

Package the solutions in appropriate sealed containers.

-

-

Storage Conditions:

-

Place the samples in stability chambers maintained at accelerated conditions (e.g., 40°C/75% RH).

-

-

Sampling and Analysis:

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for the concentration of the saccharin salt and any potential degradation products using a stability-indicating analytical method, typically HPLC. The method should be validated to separate the active ingredient from its degradation products.[13]

-

-

Data Evaluation:

-

Plot the concentration of the saccharin salt versus time for each storage condition.

-

Determine the degradation kinetics and predict the shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation).

-

Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of sweet compounds to a specific G-protein coupled receptor (GPCR) on the surface of taste receptor cells in the taste buds.[3][19][20] This receptor is a heterodimer composed of two subunits: T1R2 and T1R3.[19][20]

The following diagram illustrates the canonical signaling pathway for sweet taste perception.

References

- 1. Re‐evaluation of saccharin and its sodium, potassium and calcium salts (E 954) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemintel360.com [chemintel360.com]

- 4. fao.org [fao.org]

- 5. CD Formulation: How to Select Pharmaceutical Excipients [clinicalresearchnewsonline.com]

- 6. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Thermal investigation on polymorphism in sodium saccharine | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Test No. 105: Water Solubility - Overton [app.overton.io]

- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 17. database.ich.org [database.ich.org]

- 18. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. researchgate.net [researchgate.net]

- 20. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to Calcium Saccharin for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium saccharin (B28170), focusing on its chemical properties, synthesis, and the analytical protocols essential for its application in research and pharmaceutical development. The information is intended for scientists, researchers, and professionals in the drug development industry.

Chemical Identification and Physicochemical Properties

Calcium saccharin is the calcium salt of saccharin, a non-nutritive artificial sweetener. It is a common alternative to sodium saccharin, particularly in sodium-restricted formulations. Two primary forms are recognized: the anhydrous and the hydrated form.

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous Form | Hydrated Form (3.5 H₂O) |

| CAS Number | 6485-34-3 | 6381-91-5 |

| Molecular Formula | C₁₄H₈CaN₂O₆S₂ | C₁₄H₈CaN₂O₆S₂ · 3.5H₂O |

| IUPAC Name | calcium bis(1,1-dioxo-1,2-benzothiazol-3-olate) | calcium bis(1,1-dioxo-1,2-benzothiazol-3-olate) hydrate |

The quantitative physicochemical properties of this compound are summarized below. This data is critical for formulation development, ensuring stability and solubility in various matrices.

Table 2: Physicochemical Properties of this compound

| Property | Value / Description | Citations |

| Appearance | White crystals or a white crystalline powder. | [1] |

| Odor | Odorless or has a faint, aromatic odor. | [1] |

| Molecular Weight | 404.44 g/mol (Anhydrous) | [2] |

| 467.48 g/mol (with 3.5 H₂O) | [1] | |

| Sweetness | Approximately 300-500 times sweeter than sucrose. | [3] |

| Solubility | Freely soluble in water; soluble in ethanol. A solubility of 1 g in 1.5 ml of water has been reported. | [1][3] |

| Melting Point | The salt decomposes above 300°C. However, saccharin precipitated from a this compound solution melts between 226-230°C. | [1][3] |

| Stability | Stable over a wide pH range and can withstand most food and drug processing conditions. | [3] |

Synthesis Protocol

The industrial preparation of this compound involves the neutralization of saccharin (the free acid form) with a suitable calcium source in an aqueous solution. This process is a straightforward acid-base reaction.

General Manufacturing Process

The synthesis of this compound is achieved by reacting an aqueous suspension of saccharin with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate.[4]

-

Reaction: Saccharin is suspended in water. A calculated amount of calcium carbonate or calcium hydroxide is then added portionwise to the suspension.

-

pH Control: The addition of the calcium source continues until the pH of the reaction mixture is stable between 4.50 and 5.75.[4] This ensures the complete conversion of the saccharin to its calcium salt without introducing excess alkalinity.

-

Filtration: The resulting solution is filtered to remove any unreacted starting materials or insoluble impurities.[4]

-

Isolation: The clear filtrate is then evaporated to dryness. The solid residue is crystalline this compound.[4] The final product can then be milled and dried to meet specific particle size and moisture content requirements.

References

Safety and Toxicity Profile of Calcium Saccharin for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and toxicity profile of calcium saccharin (B28170) for laboratory applications. The information is compiled from regulatory assessments, peer-reviewed studies, and safety data sheets to equip researchers with the necessary knowledge for safe handling and informed use in experimental settings.

Chemical and Physical Properties

Calcium saccharin, the calcium salt of o-sulfobenzimide, is a non-nutritive artificial sweetener. It is a white crystalline powder that is freely soluble in water.

| Property | Value |

| Chemical Name | Calcium 1,2-benzisothiazol-3(2H)-one-1,1-dioxide |

| Synonyms | Calcium o-benzosulfimide, Saccharin calcium |

| CAS Number | 6485-34-3 (anhydrous), 6381-91-5 (hydrate) |

| Molecular Formula | C₁₄H₈CaN₂O₆S₂ |

| Molecular Weight | 404.43 g/mol (anhydrous) |

Toxicological Data

The toxicological profile of saccharin and its salts has been extensively studied. The data presented here is a summary of key findings.

Acute Toxicity

Table 1: Acute Oral Toxicity of Sodium Saccharin

| Species | Route | LD₅₀ | Reference |

| Rat (Wistar) | Oral | 14,200 mg/kg | [1] |

| Mouse | Oral | 17,500 mg/kg | [1] |

Chronic Toxicity and Carcinogenicity

Long-term studies have established a No-Observed-Adverse-Effect Level (NOAEL) for saccharin. Historically, there were concerns regarding bladder tumors in male rats. However, extensive research has demonstrated that this is a species- and sex-specific mechanism that is not relevant to humans.[2][3] The mechanism involves the formation of a calcium phosphate-containing precipitate in the urine of male rats, which leads to cytotoxicity and regenerative hyperplasia of the urothelium.[2]

Table 2: Chronic Toxicity Data for Saccharin Salts

| Study Type | Species | NOAEL | Key Findings | Reference |

| Two-Generation Chronic Toxicity/Carcinogenicity | Rat | 500 mg/kg bw/day | Bladder tumors observed at high doses (≥3% in diet) in male rats, a mechanism not relevant to humans. | [4] |

The International Agency for Research on Cancer (IARC) has classified saccharin and its salts in Group 3: Not classifiable as to its carcinogenicity to humans .[2] The U.S. National Toxicology Program (NTP) has also removed saccharin from its list of substances reasonably anticipated to be human carcinogens.[5]

Genotoxicity and Mutagenicity

Saccharin and its salts have been evaluated in a wide range of in vitro and in vivo genotoxicity assays. The consensus is that saccharin is not a direct-acting genotoxin.

Table 3: Summary of Genotoxicity Data for Saccharin

| Assay Type | System | Result | Comments |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | Did not induce mutations in various strains, with or without metabolic activation. |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Weakly Positive | Clastogenic effects were observed, but typically at very high concentrations which may be associated with changes in osmolality or pH. |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative | Did not induce a significant increase in micronucleated erythrocytes. |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of saccharin have generally shown a lack of adverse effects at doses that are not maternally toxic.

Table 4: Reproductive and Developmental Toxicity of Saccharin

| Study Type | Species | Key Findings | Reference |

| Two-Generation Reproduction | Rat | No adverse effects on reproductive parameters at doses up to 1% in the diet. | [4] |

| Developmental Toxicity (Teratogenicity) | Rabbit | No evidence of teratogenic effects. | [6] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that have been conducted on saccharin and its salts, providing a framework for understanding the basis of the safety data.

Carcinogenicity Bioassay

A two-generation chronic toxicity and carcinogenicity study of sodium saccharin in Sprague-Dawley rats was conducted.[7][8]

-

Test Substance: Sodium saccharin

-

Animals: Sprague-Dawley rats, F0 generation.

-

Dietary Concentrations: 0%, 2%, and 5% sodium saccharin in the feed.

-

Study Design:

-

F0 Generation: Male and female rats (70-78 per group) were fed the experimental diets for their lifetime.

-

F1 Generation: Offspring from the F0 generation were weaned onto the same diets as their parents and maintained on these diets for their lifetime.

-

-

Observations:

-

Daily clinical observations.

-

Weekly body weight and food consumption measurements.

-

Complete gross necropsy on all animals.

-

Histopathological examination of a comprehensive set of tissues from all animals, with special attention to the urinary tract.

-

-

Endpoint: Incidence of tumors, particularly in the urinary bladder.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of saccharin has been evaluated using the Salmonella typhimurium reverse mutation assay.[9]

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.

-

Test Substance: Saccharin dissolved in a suitable solvent (e.g., water or DMSO).

-

Metabolic Activation: The test was conducted with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its potential metabolites.

-

Procedure:

-

The test substance at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer were combined in molten top agar (B569324).

-

The mixture was poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (his+) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

The clastogenic potential of saccharin has been assessed in Chinese Hamster Ovary (CHO) cells.[10][11]

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

-

Test Substance: Saccharin dissolved in culture medium.

-

Study Design:

-

CHO cells were cultured and exposed to various concentrations of saccharin for a short duration (e.g., 4 hours) in the presence and absence of S9 metabolic activation, and for a continuous duration (e.g., 20 hours) without S9.

-

Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9) and a negative (vehicle) control were included.

-

Following treatment, cells were treated with a metaphase-arresting agent (e.g., colcemid).

-

Cells were harvested, fixed, and stained.

-

-

Endpoint: Metaphase spreads were examined microscopically for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo genotoxicity of saccharin has been evaluated using the mouse bone marrow micronucleus test.[12][13]

-

Test Substance: Saccharin

-

Animals: Male and female mice (e.g., CD-1).

-

Dosing: Animals were administered the test substance, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control were also used.

-

Procedure:

-

Bone marrow was collected from the animals at specified time points after the final dose (e.g., 24 and 48 hours).

-

Bone marrow smears were prepared on microscope slides and stained.

-

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by microscopic analysis. A significant, dose-related increase in the frequency of MN-PCEs indicates genotoxic activity.

Signaling Pathways

Recent research has elucidated a signaling pathway through which saccharin can exert biological effects, particularly in the context of insulin (B600854) secretion. Saccharin acts as a ligand for the sweet taste receptor, a heterodimer of T1R2 and T1R3, which is expressed in pancreatic beta-cells.[14][15]

Activation of the T1R2/T1R3 receptor by saccharin initiates a G-protein-coupled signaling cascade.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[14] The resulting increase in cytosolic Ca²⁺ concentration is a key signal for the exocytosis of insulin-containing vesicles.

Laboratory Safety and Handling

When working with this compound powder in a laboratory setting, standard chemical hygiene practices should be followed.[16]

-

Engineering Controls: Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates is recommended.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: For small spills, sweep up the material, place it in a suitable container for disposal, and clean the area. Avoid generating dust.

Conclusion

This compound has a well-established safety profile for laboratory use. It has very low acute toxicity and is not considered to be genotoxic or carcinogenic to humans. The historical concerns regarding bladder cancer in male rats have been demonstrated to be due to a species-specific mechanism that is not relevant to human risk assessment. Researchers should adhere to standard laboratory safety protocols when handling this compound powder to minimize the risk of irritation from dust exposure. The understanding of its interaction with sweet taste receptors and subsequent signaling pathways provides a basis for its use in studies related to metabolism and cell signaling.

References

- 1. oecd.org [oecd.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Two-generation saccharin bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re-place.be [re-place.be]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. genedirex.com [genedirex.com]

- 12. criver.com [criver.com]

- 13. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Accidental Sweetener: A Technical Examination of the Discovery of Saccharin by Remsen and Fahlberg

A comprehensive guide for researchers, scientists, and drug development professionals into the seminal discovery of saccharin (B28170). This document outlines the original experimental protocols, quantitative data, and the logical pathway leading to the identification of the first commercially successful artificial sweetener.

In 1879, a discovery that would permanently alter the landscape of food science and consumer products occurred not through targeted research, but by a fortuitous accident in the laboratory of Professor Ira Remsen at Johns Hopkins University. Constantin Fahlberg, a chemist working under Remsen's direction, inadvertently discovered the intensely sweet taste of a compound he had been synthesizing: benzoic sulfimide, which he would later name saccharin. This technical guide delves into the original synthesis as described by Remsen and Fahlberg, providing a detailed account of the experimental procedures and the scientific context of this landmark discovery.

The Serendipitous Discovery

The discovery of saccharin was a classic instance of serendipity in science. While investigating the oxidation of o-toluenesulfonamide (B73098), Fahlberg, having not washed his hands thoroughly after a day's work, noticed a sweet taste on a piece of bread he was eating.[1] Tracing the source of the sweetness back to the chemicals he had been working with, he identified the responsible compound as an oxidation product of o-toluenesulfonamide. This accidental ingestion led to the first recognition of the compound's most prominent characteristic.

The Remsen-Fahlberg Synthesis of Saccharin

The original synthesis of saccharin, now known as the Remsen-Fahlberg process, is a multi-step chemical procedure starting from toluene (B28343), a readily available coal tar derivative. The process involves the sulfonation of toluene, followed by conversion to the sulfonamide, and subsequent oxidation.

Experimental Protocols

The following protocols are based on the descriptions provided in the original publications by Remsen and Fahlberg in the American Chemical Journal and Berichte der deutschen chemischen Gesellschaft.[2][3]

Step 1: Sulfonation of Toluene

-

Objective: To introduce a sulfonyl chloride group onto the toluene ring.

-

Procedure: Toluene is treated with chlorosulfonic acid. This reaction yields a mixture of ortho- and para-toluenesulfonyl chloride. The ortho-isomer is the desired precursor for saccharin.

-

Separation: The ortho- and para-isomers are separated based on their different physical properties, typically through fractional distillation or crystallization.

Step 2: Amination of o-Toluenesulfonyl Chloride

-

Objective: To convert the sulfonyl chloride to a sulfonamide.

-

Procedure: The separated o-toluenesulfonyl chloride is reacted with ammonia (B1221849) (ammonium hydroxide). This nucleophilic substitution reaction replaces the chlorine atom with an amino group, forming o-toluenesulfonamide.

Step 3: Oxidation of o-Toluenesulfonamide

-

Objective: To oxidize the methyl group of o-toluenesulfonamide to a carboxylic acid, which then cyclizes to form saccharin.

-

Procedure: o-Toluenesulfonamide is oxidized using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a neutral or slightly alkaline solution. The reaction mixture is heated to facilitate the oxidation.

-

Work-up: After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified, causing the saccharin to precipitate out of the solution as it is poorly soluble in acidic aqueous media.

-

Purification: The crude saccharin is then purified by recrystallization, likely from hot water, to yield the final crystalline product.

Quantitative Data and Physical Properties

The original publications by Remsen and Fahlberg provided key data for the characterization of the newly synthesized compound.

| Property | Value | Reference |

| Melting Point | 228.8 - 229.7 °C | [2] |

| Sweetness | 300-400 times sweeter than sucrose | [2] |

| Solubility in Water | 1 gram in 290 mL | [2] |

| Molar Mass | 183.18 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Acidity (pKa) | 1.6 | [2] |

Analytical Methods of the Era

In the late 19th century, the characterization of a new organic compound relied on a limited set of techniques compared to modern analytical chemistry. The primary methods available to Remsen and Fahlberg would have included:

-